molecular formula C20H12ClNO3 B2829990 3-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886144-50-9

3-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide

Cat. No.: B2829990
CAS No.: 886144-50-9
M. Wt: 349.77
InChI Key: MQZUJHKRNBZFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a chemical compound with the molecular formula C20H12ClNO3. It is known for its versatile applications in scientific research, particularly in the study of molecular interactions and biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 9-oxo-9H-xanthene-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .

Scientific Research Applications

3-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide is widely used in scientific research due to its intriguing properties. Some of its applications include:

    Chemistry: The compound is used as a reagent in various chemical reactions to study molecular interactions and reaction mechanisms.

    Biology: It is employed in biological studies to investigate cellular processes and molecular pathways.

    Medicine: The compound has potential therapeutic applications and is studied for its effects on different biological targets.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of the research .

Properties

IUPAC Name

3-chloro-N-(9-oxoxanthen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO3/c21-13-5-3-4-12(10-13)20(24)22-14-8-9-16-18(11-14)25-17-7-2-1-6-15(17)19(16)23/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZUJHKRNBZFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.